Product packaging for alpha-D-Glucopyranoside, 2-ethylhexyl(Cat. No.:CAS No. 125590-73-0)

alpha-D-Glucopyranoside, 2-ethylhexyl

Cat. No.: B165315
CAS No.: 125590-73-0
M. Wt: 292.37 g/mol
InChI Key: FYYKJKKBDPRFJO-IZVWSYFDSA-N
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Description

Overview of Glycoside Chemistry in Contemporary Research

Glycoside chemistry is a dynamic and evolving field of study that sits (B43327) at the intersection of organic chemistry and biology. Glycosides are a diverse class of organic compounds characterized by a sugar molecule (the glycone) linked via a glycosidic bond to a non-sugar moiety (the aglycone). nih.govnih.gov This structural arrangement imparts a wide range of chemical properties and biological functions.

Contemporary research in glycoside chemistry is multifaceted. nih.gov A significant area of focus is the development of novel synthetic methodologies to create complex glycosidic structures with high stereoselectivity. nih.gov The inherent complexity of glycan structures presents a considerable challenge to synthetic chemists. nih.gov Researchers are continuously exploring new catalysts, protecting groups, and reaction conditions to overcome these hurdles. nih.gov

Furthermore, the biological roles of glycosides are a major driver of current research. researchgate.net In nature, glycosides are ubiquitous, found in plants, animals, and microorganisms, where they play critical roles in various biological processes. nih.gov Academic inquiry is actively exploring their potential as therapeutic agents, with studies investigating their anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The field of glycobiology, which studies the structure, biosynthesis, and function of glycans, is rapidly expanding, further highlighting the importance of understanding glycoside chemistry. nih.gov

Significance of Alkyl Glucosides in Chemical Sciences and Biotechnology

Alkyl glucosides are a prominent class of non-ionic surfactants synthesized from renewable resources, typically fatty alcohols and glucose. nih.gov Their significance in chemical sciences and biotechnology stems from their favorable properties, including high biodegradability, low toxicity, and excellent surface activity. mdpi.comresearchgate.net These characteristics make them attractive alternatives to petroleum-based surfactants. researchgate.net

In the chemical sciences, the synthesis of alkyl glucosides is a subject of ongoing research, with a focus on developing more efficient and environmentally friendly production methods. nih.gov While traditional chemical synthesis is established, enzymatic synthesis using glycoside hydrolases or phosphorylases is gaining traction as a more sustainable approach. ewg.org Enzymes offer the advantage of high stereospecificity, leading to the selective production of either alpha- or beta-anomers, which can influence the final properties of the surfactant.

From a biotechnological perspective, alkyl glucosides have a broad range of applications. They are widely used in the formulation of detergents, cosmetics, and personal care products due to their mildness and compatibility with skin. discoverpilgrim.comresearchgate.net In the food industry, they can function as emulsifiers and stabilizers. researchgate.net Furthermore, their potential in pharmaceutical and agricultural formulations is being actively explored. researchgate.net The self-assembly of alkyl glucosides into micelles and other ordered structures is also a subject of research, with implications for drug delivery and nanotechnology.

Rationale for Focused Research on alpha-D-Glucopyranoside, 2-ethylhexyl

The specific focus on this compound in academic research is driven by the unique properties conferred by its molecular structure. The "2-ethylhexyl" aglycone is a branched alkyl chain, which distinguishes it from its linear counterparts. This branching can influence the physicochemical properties of the surfactant, such as its solubility, critical micelle concentration (CMC), and foaming characteristics. Research into related 2-ethylhexyl esters has shown that this branched structure can improve low-temperature performance, a desirable property for various applications.

The alpha-anomeric configuration of the glycosidic bond also plays a crucial role. The spatial arrangement of the aglycone relative to the glucose ring in the alpha-conformation can affect its interaction with other molecules and surfaces, potentially leading to different performance characteristics compared to the more common beta-anomer.

Furthermore, this compound is recognized for its use as a surfactant and processing aid, particularly in industries such as cleaning product manufacturing and petroleum production. nih.gov This industrial relevance provides a strong impetus for academic research aimed at a deeper understanding of its behavior and optimizing its performance in various formulations.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound encompasses several key objectives:

Synthesis and Characterization: A primary objective is the development and optimization of synthetic routes to produce high-purity this compound. This includes exploring both chemical and enzymatic methods to achieve high yields and selectivity for the alpha-anomer. Detailed characterization of the compound's physical and chemical properties is also crucial.

Structure-Property Relationships: A significant area of research is dedicated to understanding how the specific molecular architecture of this compound—namely the branched 2-ethylhexyl chain and the alpha-glycosidic linkage—influences its surfactant properties. This involves studying its surface tension reduction, micellization behavior, and interaction with other components in a formulation.

Performance in Applied Systems: Research aims to evaluate the efficacy of this compound in various applications. This includes its performance as a detergent, emulsifier, and wetting agent. For instance, studies on the related ethyl-alpha-d-glucoside have explored its effects on skin cells, suggesting potential applications in cosmetics that warrant further investigation for the 2-ethylhexyl derivative. nih.gov

Biotechnological Production and Modification: Exploring biotechnological routes for the synthesis of this compound is a key objective. This includes identifying and engineering enzymes that can efficiently catalyze the glycosylation of 2-ethylhexanol with high alpha-selectivity. Furthermore, research may explore enzymatic or chemical modifications of the parent molecule to fine-tune its properties for specific applications.

Physicochemical Properties of this compound

The following table summarizes some of the key computed physicochemical properties of this compound. nih.gov

PropertyValue
Molecular FormulaC14H28O6
Molecular Weight292.37 g/mol
XLogP31.1
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8
Topological Polar Surface Area99.4 Ų
IUPAC Name(2S,3R,4S,5S,6R)-2-(2-ethylhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
CAS Number125590-73-0

Table 1. Physicochemical properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O6 B165315 alpha-D-Glucopyranoside, 2-ethylhexyl CAS No. 125590-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(2-ethylhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-3-5-6-9(4-2)8-19-14-13(18)12(17)11(16)10(7-15)20-14/h9-18H,3-8H2,1-2H3/t9?,10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYKJKKBDPRFJO-IZVWSYFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041202
Record name 2-Ethylhexyl alpha-D-glucopyranoside
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Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name .alpha.-D-Glucopyranoside, 2-ethylhexyl
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CAS No.

125590-73-0
Record name 2-Ethylhexyl α-D-glucopyranoside
Source CAS Common Chemistry
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Record name 2-Ethylhexyl alpha-D-glucopyranoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranoside, 2-ethylhexyl
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl alpha-D-glucopyranoside
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Record name 2-ETHYLHEXYL .ALPHA.-D-GLUCOPYRANOSIDE
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Synthetic Pathways and Advanced Chemical Transformations of Alpha D Glucopyranoside, 2 Ethylhexyl

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies combine the efficiency of chemical synthesis with the high selectivity of biocatalysis. mdpi.com This integrated approach is particularly advantageous for producing complex molecules like alkyl glycosides, offering milder reaction conditions and improved control over product specificity compared to purely chemical methods. lu.se

Fischer glycosylation is a classical method for synthesizing glycosides by reacting a carbohydrate with an alcohol in the presence of an acid catalyst. wikipedia.org The process involves the reaction of D-glucose with 2-ethylhexanol. Typically, the reaction is conducted by heating the sugar in an excess of the alcohol, which also serves as the solvent, with a strong acid catalyst like sulfuric acid or hydrochloric acid. wikipedia.orgnih.gov

The reaction proceeds through an equilibrium process, which can result in a mixture of isomers, including both pyranose and furanose ring forms, as well as α- and β-anomers. wikipedia.orgresearchgate.net Longer reaction times and thermodynamic control generally favor the formation of the more stable pyranoside product. wikipedia.org Due to the anomeric effect, the alpha anomer is often the thermodynamically most stable product, making Fischer glycosylation a viable route for synthesizing alpha-D-Glucopyranoside, 2-ethylhexyl. wikipedia.org Modifications to the classic Fischer glycosylation, such as using alternative catalysts like sulfamic acid or employing techniques like ultrasonic assistance, have been explored to accelerate the reaction and improve yields. nih.govresearchgate.net

Parameter Description Typical Conditions for Alkyl Glucosides Reference
Reactants Carbohydrate and AlcoholD-glucose, 2-ethylhexanol wikipedia.orgresearchgate.net
Catalyst Acidic catalystSulfuric acid, Hydrochloric acid, Sulfamic acid wikipedia.orgnih.gov
Solvent Typically the excess alcohol2-ethylhexanol wikipedia.org
Temperature Elevated temperatures to drive the reaction80 - 100°C nih.gov
Key Outcome Formation of a glycosidic bondPredominantly alpha-anomer under thermodynamic control wikipedia.org

Enzymatic glycosylation offers a highly selective alternative to chemical synthesis for producing alkyl glycosides. lu.selu.se Utilizing enzymes like glycosidases or glycosyltransferases allows for the formation of specific glycosidic bonds under mild conditions, often without the need for protecting group strategies that are common in chemical synthesis. researchgate.netresearchgate.net This high degree of selectivity, particularly stereoselectivity, is a major advantage, leading to the specific production of the desired anomer (α or β). lu.se The reaction can be controlled kinetically or thermodynamically to favor either transglycosylation or reverse hydrolysis. researchgate.net

The selective synthesis of alkyl α-glucosides can be effectively achieved using α-glucosyl transfer enzymes. nih.gov One such enzyme is XgtA (E.C. 3.2.1.20), derived from Xanthomonas campestris WU-9701, which demonstrates the ability to selectively produce α-anomers. nih.gov In this system, a glucosyl donor, such as maltose (B56501), provides the glucose unit, which the enzyme then transfers to an acceptor alcohol. nih.gov This method has been successfully used to produce a range of specific alkyl α-glucosides corresponding to the alkyl alcohol used (from C2 to C10), which includes 2-ethylhexanol. nih.gov The reaction is highly specific, with no other glucosylated by-products like maltotriose being detected, highlighting the enzyme's precise catalytic action. nih.gov Other enzymes, such as α-glucosidases and dextransucrases, have also been employed to synthesize alkyl α-glucosides. nih.govresearchgate.net

Enzyme System Source Organism Glucosyl Donor Acceptor Product Reference
XgtA (α-glucosyl transferase) Xanthomonas campestris WU-9701MaltoseC2-C10 AlcoholsAlkyl α-D-glucopyranoside nih.gov
α-glucosidase (cell-bound) Microbacterium paraoxydansMaltoseHexanolHexyl α-glucoside nih.gov
Dextransucrase Leuconostoc mesenteroidesSucrose (B13894)Primary AlcoholsAlkyl α-D-glucopyranoside researchgate.net

The yield and purity of enzymatically synthesized this compound are significantly influenced by various reaction parameters. Key factors include temperature, pH, reaction time, substrate concentration, and enzyme amount. scirp.orgresearchgate.net

For the synthesis of alkyl α-glucosides using the XgtA enzyme, standard conditions involve incubating the enzyme with the alkyl alcohol and maltose in a buffer at a controlled pH and temperature (e.g., 30 mM HEPES-NaOH buffer at pH 8.0 and 45°C). nih.gov Under these conditions, a batch production over 96 hours yielded 243 mM of 1-octyl α-D-glucopyranoside. nih.gov In another study on hexyl α-glucoside synthesis, transitioning from a micro-aqueous system to a biphasic system with a higher water content (60%) increased the product concentration from 1.8 g/L to 11 g/L, demonstrating the critical role of the reaction medium. nih.gov Optimization studies for similar enzymatic esterifications, such as the synthesis of 2-ethylhexyl ferulate, have shown that reaction temperature and time are the most crucial parameters affecting molar conversion. scirp.orgresearchgate.net

Table: Effect of Reaction Conditions on Enzymatic Synthesis of Alkyl Glucosides

Parameter Condition Effect on Yield/Purity Example Compound Reference
Temperature 45°C Optimal for XgtA enzyme activity 1-Octyl α-D-glucopyranoside nih.gov
pH 8.0 Maintained for optimal enzyme function 1-Octyl α-D-glucopyranoside nih.gov
Reaction Time 96 hours Increased product accumulation 1-Octyl α-D-glucopyranoside nih.gov

| Reaction System | Biphasic (60% water) | Enhanced yield significantly compared to micro-aqueous | Hexyl α-glucoside | nih.gov |

The addition of glucose isomerase (also known as xylose isomerase, EC 5.3.1.5) to the reaction mixture is an effective strategy. nih.gov Glucose isomerase catalyzes the reversible isomerization of D-glucose to D-fructose. mdpi.comnih.gov By converting the released glucose into fructose, the concentration of the inhibitory glucose is decreased, which in turn shifts the reaction equilibrium and enhances the production of the target alkyl α-glucoside. nih.gov In the synthesis of 1-octyl α-D-glucopyranoside using the XgtA enzyme system, the addition of glucose isomerase increased the maximum product yield from 243 mM (71 g/L) to 359 mM (105 g/L). nih.gov This demonstrates a significant improvement in synthesis efficiency through by-product minimization. nih.gov

The production of this compound is not limited to monosaccharide glucose as the starting material. Various other sugar feedstocks can be employed, offering potential economic and process advantages.

Glucose Oligomers and Polysaccharides : Disaccharides like maltose and polysaccharides such as starch can serve as effective glycosyl donors in enzymatic synthesis. lu.senih.gov For instance, α-amylase has been used to catalyze the transglycosylation of alcohols using starch as the glucose source. lu.se This approach allows alcohols to compete with water as a nucleophile during starch degradation, leading to the formation of various alkyl glycosides. lu.se

Xylose : While the target compound is a glucoside, the broader family of alkyl polyglycosides (APGs) can be synthesized from other sugars like xylose. researchgate.net The synthesis of surfactants from xylose, often derived from hemicellulose, is of interest. researchgate.net It has been noted that xylose can be more reactive than glucose in glycosidation reactions, potentially allowing for milder reaction conditions. researchgate.net

The ability to use these alternative feedstocks increases the flexibility and potential sustainability of alkyl glycoside production. lu.se

Enzymatic Glycosylation: Mechanisms and Stereoselectivity for this compound Production

Derivatization Strategies and Functional Group Modifications of this compound

The molecular structure of this compound, with its distinct hydrophilic glucose head and hydrophobic 2-ethylhexyl tail, offers multiple sites for chemical modification. These modifications are pursued to fine-tune its physicochemical properties for specific applications or to create molecular tools for research. Derivatization strategies typically target the hydroxyl groups on the glucose ring or, less commonly, the alkyl chain.

Synthesis of Structurally Modified 2-Ethylhexyl Glucosides

The synthesis of structurally modified 2-ethylhexyl glucosides involves altering either the hydrophobic alkyl portion or the hydrophilic carbohydrate moiety. These modifications aim to adjust properties such as solubility, surface activity, and biodegradability.

One common approach is the variation of the alkyl chain. While the 2-ethylhexyl group provides specific branching characteristics, other isomers or longer or shorter alkyl chains can be introduced. This is typically achieved through Fischer glycosidation, where D-glucose is reacted with a different alcohol (e.g., n-octanol, decanol) in the presence of an acid catalyst. brillachem.comtaylorfrancis.com The choice of alcohol directly dictates the resulting hydrophobic tail of the glucoside.

Another strategy involves the elongation of the carbohydrate head group, transforming the monosaccharide derivative into an oligosaccharide. This can be accomplished enzymatically using α-transglucosylases, which can add additional glucose units to the existing glucoside. google.com This process allows for the controlled synthesis of 2-ethylhexyl polyglucosides with a defined degree of polymerization, which significantly alters the hydrophilicity and, consequently, the surfactant properties of the molecule. google.com

Chemical modifications of the hydroxyl groups on the glucose ring represent a further avenue for creating structural analogs. Reactions such as etherification, esterification, or acetal formation can be employed to introduce new functional groups. For instance, selective acylation or benzylation of the hydroxyl groups can be performed, though this requires sophisticated use of protecting group chemistry to achieve regioselectivity. researchgate.net

Table 1: Examples of Structurally Modified Alkyl Glucosides and Their Synthetic Approach

Modified Compound TypeSynthetic StrategyKey Reagents/CatalystsPurpose of Modification
Linear Alkyl GlucosidesFischer GlycosidationD-Glucose, Linear Alcohol (e.g., n-octanol), Acid CatalystAlter hydrophobicity and micelle formation
Alkyl PolyglucosidesEnzymatic Elongation2-Ethylhexyl Glucoside, Sucrose, α-transglucosylaseIncrease hydrophilicity and modify surfactant properties
Acylated GlucosidesSelective Esterification2-Ethylhexyl Glucoside, Acylating Agent, Protecting GroupsIntroduce new functional groups, modify polarity

Incorporation of Reporter Groups for Research Applications (e.g., Fluorogenic Tags for Hydrolytic Activity)

To study the behavior of 2-ethylhexyl glucoside, particularly its interaction with enzymes like glycoside hydrolases, reporter groups can be chemically attached to the molecule. cazypedia.orgwikipedia.org Fluorogenic tags are especially useful as they allow for the sensitive detection of enzymatic cleavage.

The strategy involves creating a derivative of 2-ethylhexyl glucoside that is non-fluorescent or has low fluorescence. The glycosidic bond links the glucoside to a fluorophore (a fluorescent molecule). When a glycoside hydrolase enzyme cleaves this bond, the fluorophore is released, resulting in a significant increase in fluorescence. nih.gov This "turn-on" signal can be measured over time to determine the rate of hydrolytic activity.

A common approach is to use a fluorophore with a hydroxyl group, such as 4-methylumbelliferone or fluorescein derivatives. This hydroxyl group can act as the "alcohol" in a glycosylation reaction with a protected, activated glucose donor. Subsequent attachment of the 2-ethylhexyl group would yield the final fluorogenic substrate. The synthesis requires careful planning to ensure that the reporter group does not interfere with enzyme recognition of the glucoside.

These tagged molecules are invaluable research tools for:

Screening for new enzymes capable of degrading alkyl glucosides.

Studying the kinetics and mechanism of known glycoside hydrolases. nih.govnih.gov

Assessing the biodegradability of 2-ethylhexyl glucoside in various environments.

Table 2: Components of a Fluorogenic 2-Ethylhexyl Glucoside Substrate

ComponentFunctionExample
Glycoside MoietyEnzyme Recognition SiteThis compound
Glycosidic LinkageCleavage SiteThe bond between glucose and the fluorophore
FluorophoreReporter Group4-Methylumbelliferone
Quencher (optional)Suppresses fluorescence until cleavageN/A in this direct activation model

Biochemical Mechanisms and Enzymatic Interactions of Alpha D Glucopyranoside, 2 Ethylhexyl

Enzymatic Hydrolysis and Glucosidic Bond Cleavage of Alpha-D-Glucopyranoside, 2-ethylhexyl

The enzymatic hydrolysis of 2-ethylhexyl alpha-D-glucopyranoside involves the cleavage of the glycosidic bond that links the glucose unit to the 2-ethylhexyl group. This reaction is catalyzed by a class of enzymes known as glycoside hydrolases. nih.gov These enzymes are crucial in the breakdown of complex carbohydrates into simpler sugars. nih.gov

Substrate Specificity of Glycoside Hydrolases Towards the 2-Ethylhexyl Moiety

Glycoside hydrolases exhibit a range of specificities towards their substrates. The structure of the non-carbohydrate part of the molecule, known as the aglycone, can significantly influence the enzyme's ability to bind and catalyze the hydrolysis reaction. nih.gov In the case of 2-ethylhexyl alpha-D-glucopyranoside, the bulky and branched nature of the 2-ethylhexyl group presents a specific challenge for enzymatic action.

Research into the substrate specificity of various glycoside hydrolases has shown that modifications to the aglycone moiety can dramatically affect enzyme activity. For example, studies on lactase-phlorizin hydrolase have demonstrated that while it can hydrolyze a variety of glycosylated flavonoids, the efficiency of this hydrolysis is highly dependent on the structure of the aglycone. nih.gov While direct studies on the specificity of a wide range of glycoside hydrolases for the 2-ethylhexyl moiety are not extensively documented in the provided results, the general principles of enzyme-substrate recognition suggest that the size and branching at the C2 position of the hexyl chain would be a critical determinant for binding in the active site of many glycosidases.

Kinetics of Hydrolysis and Factors Affecting Reaction Rates of this compound

The kinetics of the enzymatic hydrolysis of 2-ethylhexyl alpha-D-glucopyranoside describe the rate at which the reaction occurs and how it is influenced by various factors. Key kinetic parameters include the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction rate (V_max).

While specific kinetic data for the hydrolysis of 2-ethylhexyl alpha-D-glucopyranoside was not available in the search results, studies on analogous compounds provide insight. For instance, the hydrolysis of other alkyl glucosides is influenced by factors such as temperature, pH, and the presence of inhibitors. The synthesis of 2-ethylhexyl 2-ethylhexanoate, a similarly structured ester, highlights the complexity of reactions involving the 2-ethylhexyl group, noting that significant time and enzyme concentration can be required to achieve high conversion rates. researchgate.net

Role of Specific Microbial Glucosidases in Biotransformation of this compound

Microorganisms are a rich source of diverse enzymes, including glucosidases that can transform a wide array of substrates. The biotransformation of 2-ethylhexyl alpha-D-glucopyranoside by microbial enzymes is a key area of interest for industrial applications.

A notable example is the use of whole cells of Microbacterium paraoxydans, which contain α-glucosidase activity, to synthesize hexyl-α-D-glucopyranoside and its polyglucoside derivatives from sucrose (B13894) and hexanol. researchgate.netnih.gov This demonstrates the capability of microbial α-glucosidases to not only hydrolyze but also synthesize alkyl glucosides through transglycosylation. researchgate.netnih.gov The study achieved a significant yield, which was further optimized in a fed-batch reactor. nih.gov This process highlights the potential for using microbial systems to produce 2-ethylhexyl alpha-D-glucopyranoside and related compounds. Fungi are also a significant source of β-glucosidases, which are involved in various biotechnological processes, though their specific action on the alpha-anomer of 2-ethylhexyl glucopyranoside is a different class of reaction. researchgate.net

Alpha-Glucosidase Activity and Inhibitory Studies Relevant to Glucopyranosides

Alpha-glucosidases are enzymes that specifically hydrolyze the α-glucosidic linkages of carbohydrates. The study of their activity and inhibition is crucial for understanding carbohydrate metabolism and for developing therapeutic agents. nih.gov

Development and Application of Chromogenic Substrates for Alpha-Glucosidase Assays (e.g., p-Nitrophenyl-Alpha-D-Glucopyranoside)

To study the activity of α-glucosidases, researchers often employ chromogenic substrates that produce a colored product upon hydrolysis, allowing for easy quantification of enzyme activity. A widely used substrate for this purpose is p-nitrophenyl-α-D-glucopyranoside (pNPG). nih.govsigmaaldrich.comrpicorp.comhimedialabs.com When pNPG is cleaved by α-glucosidase, it releases p-nitrophenol, a yellow-colored compound that can be measured spectrophotometrically. nih.govchemrxiv.org This assay is a fundamental tool for screening for α-glucosidase inhibitors and for characterizing the kinetics of these enzymes. nih.govchemrxiv.org

Table 1: Properties of a Common Chromogenic Substrate

Property Value Source
Product Name p-Nitrophenyl-α-D-glucopyranoside sigmaaldrich.com
Synonym(s) 4-Nitrophenyl-α-D-glucoside rpicorp.com
CAS Number 3767-28-0 sigmaaldrich.comrpicorp.com
Molecular Formula C₁₂H₁₅NO₈ sigmaaldrich.com
Molecular Weight 301.25 sigmaaldrich.com
Appearance White solid sigmaaldrich.com

| Application | Chromogenic substrate for α-glucosidase | sigmaaldrich.comhimedialabs.com |

Characterization of Enzyme-Substrate Interactions with Alpha-D-Glucopyranoside Analogs

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. nih.gov Studying analogs of α-D-glucopyranoside provides valuable insights into the structural requirements for binding and catalysis by α-glucosidases.

Research on N-substituted 1-aminomethyl-β-D-glucopyranoside derivatives has shown that these compounds can act as inhibitors of α-glucosidase. nih.gov The nature of the substituent on the nitrogen atom significantly influences the inhibitory potency, suggesting that the aglycone-binding site of the enzyme can accommodate a variety of structures. nih.gov Kinetic analysis of some of these inhibitors revealed a competitive mode of inhibition, indicating that they bind to the same active site as the natural substrate. nih.gov This principle of using analogs to probe enzyme active sites is fundamental to understanding how a bulky aglycone like the 2-ethylhexyl group might interact with α-glucosidases and other glycoside hydrolases.

Biotransformation Pathways and Metabolite Characterization of this compound

The biotransformation of this compound is primarily a catabolic process driven by microbial enzymatic activity. This process is essential for the environmental degradation of this surfactant. The key to this transformation is the cleavage of the glycosidic bond, which breaks the molecule into its constituent sugar and alcohol parts.

Identification of Primary Biotransformation Products (e.g., 2-Ethylhexanol and Glucose)

The initial and most significant step in the biodegradation of this compound is the enzymatic hydrolysis of the glycosidic linkage that connects the hydrophobic 2-ethylhexyl tail to the hydrophilic glucose head. This reaction yields 2-ethylhexanol and glucose as the primary biotransformation products.

Studies on the biodegradation of alkyl polyglucosides have consistently shown that the cleavage of the glucosidic bond is the main mechanism of degradation. researchgate.net This process is catalyzed by glycoside hydrolases (glycosidases), enzymes that are widespread in nature and specialize in breaking down glycosidic bonds. youtube.com Once liberated, the two primary metabolites enter separate, well-established metabolic pathways:

Glucose: As a simple sugar, glucose is a universal carbon and energy source for most microorganisms. It is readily metabolized through central metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway to generate energy (ATP) and building blocks for cellular growth. researchgate.net

2-Ethylhexanol: This fatty alcohol is typically metabolized through β-oxidation, a process where the alkyl chain is sequentially broken down into two-carbon units in the form of acetyl-CoA. researchgate.net Acetyl-CoA then enters the citric acid cycle (TCA cycle) to be completely oxidized to carbon dioxide and water, generating further ATP. The branched nature of the 2-ethylhexyl chain can influence the rate of its degradation compared to linear alkyl chains. researchgate.net

Primary MetabolitePrecursorEnzymatic ProcessSubsequent Metabolic Pathway
Glucose This compoundGlycoside HydrolysisGlycolysis, Pentose Phosphate Pathway
2-Ethylhexanol This compoundGlycoside Hydrolysisβ-oxidation, TCA Cycle

Metabolic Flux Analysis in Microbial Systems Utilizing this compound

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comnih.gov By tracking the flow of carbon from a substrate, such as this compound, through the complex network of metabolic pathways, MFA can provide a detailed snapshot of cellular physiology. creative-proteomics.comnih.gov This methodology is crucial for understanding how microorganisms utilize specific compounds for growth and energy production, and for identifying potential bottlenecks in metabolic pathways. nih.gov

While specific MFA studies on microbial systems utilizing this compound are not extensively documented in publicly available literature, the principles of MFA can be applied to understand its metabolism. A typical MFA study would involve the following steps:

Isotopic Labeling: The microorganism would be cultured with this compound that has been labeled with a stable isotope, such as ¹³C, at specific carbon positions.

Metabolite Analysis: After a period of growth, key intracellular metabolites are extracted and their isotopic labeling patterns are analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. youtube.com

Metabolic Model Construction: A stoichiometric model of the organism's central carbon metabolism is constructed, representing all the known biochemical reactions. youtube.com

Flux Calculation: Computational algorithms are used to calculate the intracellular fluxes that best explain the experimentally measured labeling patterns of the metabolites. nih.gov

By applying MFA, researchers could determine the precise distribution of carbon from both the glucose and 2-ethylhexanol moieties of the surfactant. For instance, it would be possible to quantify the flux of carbon into the pentose phosphate pathway versus glycolysis from the glucose part, or to analyze the efficiency of the β-oxidation of the 2-ethylhexyl chain. nih.gov Such analyses are invaluable for metabolic engineering efforts aimed at enhancing the biodegradation of surfactants or for designing microbial cell factories that can convert these substrates into valuable bioproducts. mdpi.com

Enzyme Mimics and Catalytic Peptide Systems for Glycoside Hydrolysis

The stability of the glycosidic bond necessitates highly proficient biological catalysts, namely glycoside hydrolases, for its cleavage. youtube.com Inspired by these natural enzymes, researchers have been developing artificial catalysts, including enzyme mimics and catalytic peptides, to achieve the hydrolysis of glycosidic bonds under specific conditions. nih.govnih.gov

Enzyme mimics are synthetic molecules designed to replicate the function of a natural enzyme's active site. nih.gov For glycoside hydrolysis, these mimics often incorporate functional groups that can perform the roles of the catalytic amino acid residues found in glycosidases, which typically employ a pair of carboxylic acids. nih.gov The mechanism usually involves one acidic group acting as a proton donor to the glycosidic oxygen, facilitating the departure of the aglycone (in this case, 2-ethylhexanol), while another group acts as a nucleophile to attack the anomeric carbon. osti.gov

Catalytic peptides are short chains of amino acids designed to self-assemble into structures that create a catalytic environment. bohrium.comresearchgate.net These systems can be engineered to have hydrolytic activity towards glycosidic bonds. For example, peptides containing acidic residues like glutamic acid (Glu) and aspartic acid (Asp), and residues like histidine (His) can be designed to act in concert, mimicking the acid-base catalysis mechanism of natural hydrolases. bohrium.com The self-assembly of these peptides can form nanostructures, such as fibers or micelles, which can create a microenvironment that enhances catalytic activity, sometimes in the presence of metal ions that act as cofactors. bohrium.comresearchgate.net

The development of these artificial systems is not only a testament to the understanding of enzymatic mechanisms but also opens up possibilities for new industrial catalysts that are more stable and robust than their natural counterparts for applications such as biomass degradation and the synthesis of valuable chemicals. nih.govnih.gov

Catalytic SystemDescriptionMechanism of Action
Enzyme Mimics Small synthetic molecules designed to replicate the active site of natural enzymes.Often utilize functional groups that mimic the general acid/base and nucleophilic catalysis of glycosidases. nih.gov
Catalytic Peptides Short, designed amino acid sequences that can self-assemble into catalytically active nanostructures.Employ strategically placed acidic and basic residues (e.g., Asp, Glu, His) to perform acid-base hydrolysis of the glycosidic bond. bohrium.comresearchgate.net

Environmental Dynamics and Biodegradation Research of Alpha D Glucopyranoside, 2 Ethylhexyl

Biodegradation Pathways and Microbial Community Studies

The breakdown of alpha-D-Glucopyranoside, 2-ethylhexyl in the environment is primarily a biological process driven by microbial communities. Understanding the pathways and the microorganisms involved is essential for assessing its environmental impact.

Microbial Catabolism and Mechanisms of Glucosidic Bond Hydrolysis of 2-Ethylhexyl Glucoside

The initial and pivotal step in the microbial breakdown of 2-ethylhexyl glucoside is the enzymatic cleavage of the glycosidic bond. wur.nl This bond links the hydrophilic glucose head to the hydrophobic 2-ethylhexyl tail. The hydrolysis of this bond is catalyzed by enzymes called glycoside hydrolases, or glucosidases. wur.nlkhanacademy.org These enzymes utilize a water molecule to break the bond, resulting in the formation of 2-ethylhexanol and glucose. wur.nl

The enzymatic hydrolysis of glycosidic bonds is a fundamental process in carbohydrate metabolism. khanacademy.org It can occur through mechanisms like acid-base catalysis, where acidic and basic residues in the enzyme's active site facilitate the cleavage of the bond. khanacademy.org The broad substrate specificity of many glucosidases allows them to act on a variety of alkyl polyglucosides, including 2-ethylhexyl glucoside. wur.nl Once the initial hydrolysis occurs, the resulting 2-ethylhexanol and glucose are further metabolized by the microbial community. wur.nl

Identification of Key Microbial Consortia and Isolates Responsible for 2-Ethylhexyl Glucoside Degradation

The complete mineralization of 2-ethylhexyl glucoside is typically achieved by a microbial consortium rather than a single microbial species. wur.nl This is because different microorganisms within the community may specialize in degrading the initial compound and its subsequent breakdown products. wur.nlfrontiersin.org

Studies have isolated bacteria from environments like river water that can utilize 2-ethylhexyl glucoside as a sole source of carbon and energy. wur.nl While specific genera responsible for the degradation of 2-ethylhexyl glucoside are not extensively detailed in the provided search results, research on structurally similar compounds provides insights. For instance, consortia containing genera such as Serratia and Arthrobacter have shown enhanced degradation of other complex organic compounds. frontiersin.org The degradation of another related compound, di(2-ethylhexyl) phthalate (B1215562) (DEHP), has been attributed to consortia including Unclassified Comamonadaceae, Achromobacter, and Pseudomonas. nih.gov Furthermore, studies on DEHP have also identified Burkholderia, Rhodococcus, and Microbacterium as effective degraders. nih.govnih.govnih.gov These findings suggest that a diverse range of bacteria likely contributes to the breakdown of 2-ethylhexyl glucoside in the environment. The construction of microbial consortia, either through top-down (enrichment from a natural environment) or bottom-up (combining specific strains) approaches, is a key strategy in bioremediation research. frontiersin.org

Factors Influencing Biodegradation Rates (e.g., Substrate Bioavailability, Environmental Conditions)

Several factors can influence the rate at which 2-ethylhexyl glucoside is biodegraded in the environment.

Substrate Bioavailability: The physical and chemical properties of a substance affect its availability to microorganisms. For alkyl polyglucosides, factors like the length of the alkyl chain can influence degradation rates. researchgate.net While not specific to 2-ethylhexyl glucoside, studies on similar compounds have shown that increased hydrophobicity due to longer alkyl chains can sometimes lead to lower degradation rates, possibly due to poorer aqueous solubility. researchgate.net

Environmental Conditions:

pH and Temperature: Microbial activity is highly dependent on pH and temperature. Studies on the degradation of the related compound DEHP have shown optimal conditions around a neutral pH (6.0-7.3) and temperatures between 30-35°C. nih.govnih.govnih.gov

Nutrient Availability: The presence of other carbon sources can influence degradation. For example, the addition of glucose has been shown to increase the degradation of DEHP by Burkholderia sp. SP4. nih.gov

Salinity: For some bacteria, such as Rhodococcus sp. PFS1, high salt concentrations (up to 50 g/L) did not inhibit the degradation of DEHP. nih.gov

Toxicity: High concentrations of a substance can be toxic to the microbial inoculum, inhibiting biodegradation. cefic-lri.org

Environmental Fate Modeling and Persistence Assessment of this compound

Predicting Environmental Distribution in Aqueous and Terrestrial Compartments

The environmental distribution of a chemical is influenced by its physical and chemical properties. For herbicides applied to land, for instance, only a fraction may reach aquatic environments through runoff or drift, and the resulting concentrations are likely to be diluted. epa.gov While specific models for this compound are not detailed in the search results, the principles of environmental fate modeling for organic chemicals are well-established. These models consider factors like a substance's water solubility, vapor pressure, and adsorption characteristics to predict its partitioning between water, soil, and air. fao.org Given that 2-ethylhexyl glucoside is used in cleaning products, it is likely to be released into wastewater systems. ewg.org Its behavior within these systems and in the wider environment will depend on its degradation rate and partitioning properties.

Assessment of Non-Persistency in Aquatic Environments

Persistence is a key criterion in the environmental hazard assessment of organic chemicals. nih.gov A substance is considered persistent if it does not readily degrade in the environment. nih.gov

This compound has been shown to be readily biodegradable. wur.nl "Ready biodegradability" is determined through stringent laboratory tests, such as the OECD 301 series, which measure the ultimate biodegradation (mineralization to CO2, water, and mineral salts) of a chemical. cefic-lri.orgfao.org A positive result in a ready biodegradability test is indicative of rapid and ultimate degradation in most environmental compartments. cefic-lri.org

For a substance to be classified as readily biodegradable, it must typically achieve a certain percentage of degradation within a specific timeframe, for example, 60% of the theoretical maximum CO2 production within a 10-day window of a 28-day test. fao.org Studies have demonstrated that 2-ethylhexyl glucoside meets these criteria in tests using river water as the inoculum. wur.nl This indicates that the compound is not expected to persist in aquatic environments. wur.nl The initial step of this rapid degradation is the cleavage of the glucosidic bond, followed by the mineralization of the resulting alcohol and sugar. wur.nl

Interactive Data Table: Ready Biodegradability Test Parameters Click on the headers to sort the table.

Test GuidelineParameter MeasuredPass LevelTest Duration
OECD 301ADissolved Organic Carbon (DOC)>70% removal28 days
OECD 301BCO2 Evolution>60% of ThCO228 days
OECD 301DClosed Bottle (Oxygen Demand)>60% of ThOD28 days
OECD 301FManometric Respirometry>60% of ThOD28 days
ThCO2: Theoretical Carbon Dioxide production; ThOD: Theoretical Oxygen Demand

Applications in Specialized Chemical and Biotechnological Systems of Alpha D Glucopyranoside, 2 Ethylhexyl Non Human Focus

Role as Specialty Surfactants

As a non-ionic surfactant, alpha-D-Glucopyranoside, 2-ethylhexyl exhibits excellent performance in cleaning applications, particularly for hard surfaces. nih.gov Its molecular structure, featuring a glucose head group and a 2-ethylhexyl tail, allows it to effectively reduce the surface tension of water and interact with both polar and non-polar substances.

The efficacy of this compound in degreasing applications stems from several key detergency mechanisms. When introduced into an aqueous cleaning solution, the surfactant molecules orient themselves at interfaces. The primary mechanisms include:

Reduction of Surface Tension and Wetting: The surfactant lowers the surface tension of the water, allowing the cleaning solution to spread more effectively across the hard surface and penetrate into the greasy or oily soil. This improved wetting is crucial for the initial contact between the detergent and the soil.

Emulsification: The amphiphilic nature of the molecule is central to its degreasing action. The hydrophobic 2-ethylhexyl tail adsorbs onto the surface of the oily soil, while the hydrophilic glucopyranoside head remains in the water phase. Through agitation, the oily soil is broken down into smaller droplets that become encapsulated by the surfactant molecules, forming a stable oil-in-water emulsion. This process lifts the grease from the surface and prevents it from redepositing.

Roll-up Mechanism: In this process, the surfactant solution penetrates the interface between the oily soil and the hard surface. By lowering the interfacial tension, the surfactant facilitates the "rolling up" of the oil into droplets that can be easily washed away.

Research has shown that mixtures of alkyl polyglucosides with varying alkyl chain lengths can enhance cleaning performance across a broader range of hydrophobic oils and greases. google.com The combination of short-chain APGs, like 2-ethylhexyl glucoside, and longer-chain APGs provides a more versatile system for soil removal. google.com

Key Detergency Properties of this compound

PropertyMechanism of ActionRelevance in Degreasing
Surface Tension ReductionDisruption of cohesive forces between water molecules at the surface.Enhances the ability of the cleaning solution to wet both the surface and the soil.
EmulsificationFormation of stable oil-in-water emulsions by surrounding oil droplets.Lifts and suspends greasy soils in the cleaning solution, preventing redeposition.
Low Critical Micelle Concentration (CMC)Effective performance at lower concentrations. quimidroga.comProvides efficient cleaning and is cost-effective in formulations. quimidroga.com

The shift towards environmentally responsible cleaning products has highlighted the importance of surfactants derived from renewable sources. This compound is a key ingredient in the formulation of sustainable detergents due to its favorable environmental profile. quimidroga.comdigitellinc.com

The formulation science of sustainable detergents incorporating this compound focuses on several aspects:

Renewable Feedstocks: this compound is synthesized from glucose, typically derived from corn starch, and 2-ethylhexanol, which can be produced from petrochemical or bio-based sources. quimidroga.comyoutube.com This reliance on renewable raw materials reduces the carbon footprint of the final product compared to petroleum-based surfactants. google.com

Biodegradability: This surfactant is readily biodegradable, meaning it is quickly broken down by microorganisms in the environment, minimizing its persistence and potential for bioaccumulation. redox.comdigitellinc.com This is a significant advantage over less biodegradable surfactants like alkylphenol ethoxylates (APEs). digitellinc.com

Low Toxicity Profile: Alkyl polyglucosides generally exhibit low aquatic toxicity, making them a safer choice for ecosystems. brillachem.com

Formulation Compatibility and Stability: this compound is compatible with a wide range of other surfactant types (anionic, cationic, and amphoteric), allowing for the creation of synergistic blends that enhance cleaning performance. quimidroga.com It is also stable across a broad pH range, making it suitable for both alkaline and acidic cleaning formulations. quimidroga.com

Sustainable detergent formulations often feature blends of functionalized alkyl polyglucosides to replace APEs, thereby avoiding associated environmental concerns such as endocrine disruption and the presence of carcinogenic impurities like 1,4-dioxane. digitellinc.com

Sustainability Profile of this compound in Detergent Formulations

Sustainability FactorAttribute of this compoundImpact on Formulation Science
SourceDerived from renewable resources (e.g., corn starch and plant-based alcohols). quimidroga.comReduces dependence on fossil fuels and lowers the product's life cycle environmental impact.
BiodegradabilityReadily biodegradable. redox.comMinimizes environmental persistence and impact on aquatic life.
EcotoxicityLow toxicity to aquatic organisms. brillachem.comContributes to the formulation of products with a better environmental safety profile.
CompatibilityCompatible with other bio-based and conventional ingredients. quimidroga.comOffers flexibility in creating high-performance, sustainable cleaning product formulations.

Agricultural Applications and Agrochemistry Research

In the field of agriculture, this compound and other APGs serve as multifunctional adjuvants and formulation aids. Their ability to modify the physical properties of water and interact with plant surfaces makes them valuable for improving the efficacy of agricultural products. brillachem.comresearchgate.net

Water repellency in soil can be a significant issue, leading to poor water infiltration, runoff, and inefficient irrigation. This compound can function as a soil-wetting agent to mitigate these problems. msu.eduastm.org By reducing the surface tension of water, it allows for more uniform penetration into hydrophobic soils. msu.edu This ensures that water and dissolved nutrients reach the plant root zone more effectively. Research has demonstrated that alkyl polyglucosides can improve water movement into the soil, with some studies indicating that anionic alkyl polyglucoside esters (AGEs) can be particularly effective, even at low concentrations. astm.orgasme.org

As an adjuvant in agrochemical formulations, this compound enhances the performance of active ingredients such as herbicides, fungicides, and pesticides. brillachem.comresearchgate.net Its mechanisms of action include:

Improved Spreading and Coverage: By lowering the surface tension of the spray solution, the surfactant ensures that droplets spread out more evenly over the leaf surface, providing better coverage of the target plant.

Enhanced Penetration: The waxy cuticle of plant leaves presents a barrier to the uptake of water-based herbicides. This compound can interact with this waxy layer, causing it to swell or partially dissolve, which facilitates the penetration of the active ingredient into the plant tissue. tichemindustry.com

Increased Absorption: By improving penetration, the surfactant increases the rate and amount of active ingredient absorbed by the plant, which can lead to greater efficacy, potentially at lower application rates of the pesticide. tichemindustry.com It can also induce stomatal absorption, providing another pathway for the active ingredient to enter the plant. tichemindustry.com

The use of APGs as adjuvants is particularly noted in glyphosate (B1671968) formulations, where they have been shown to provide excellent synergistic effects. tichemindustry.comchemspark.in

Advanced Materials Science Applications as Chemical Building Blocks

While the primary applications of this compound are based on its surfactant properties, its molecular structure also presents potential for its use as a chemical building block in materials science. The molecule contains both a reactive carbohydrate moiety and a hydrophobic alkyl chain, which can be chemically modified to create new materials.

Alkyl polyglucosides are synthesized through the Fischer glycosylation process, which links a fatty alcohol to a sugar molecule. youtube.come-bookshelf.de This fundamental structure offers reactive hydroxyl groups on the glucose unit that can be functionalized, for example, through esterification or etherification. Such modifications can alter the properties of the molecule, leading to the creation of novel polymers or functional materials.

Seed oils, a source for the fatty alcohol component, are recognized as valuable building blocks for polymer synthesis due to their long alkyl chains, which can impart properties such as hydrophobicity and oxidative stability to the resulting polymers. researchgate.net The combination of the bio-based sugar unit and the functional alkyl chain in this compound makes it a candidate for incorporation into bio-based polymers, resins, and other advanced materials where specific surface properties or biocompatibility are desired. For instance, esterified alkyl polyglucosides have been explored for their enhanced properties as wetting agents. slideshare.net Further research may lead to its use in creating new biodegradable plastics, coatings, or other functional materials.

Bio-Based Chemical Production Utilizing Glycoside Synthesis (e.g., linkage to 2-ethylhexanol production from lignocellulosic biomass)

The pursuit of sustainable chemical manufacturing has intensified research into bio-based production routes for key chemical intermediates. A notable example is the synthesis of 2-ethylhexanol from lignocellulosic biomass, a renewable and abundant feedstock. This bio-based alcohol serves as a crucial precursor in the synthesis of specialized glycosides, such as this compound, thereby creating a value chain rooted in renewable resources.

The production of 2-ethylhexanol from lignocellulosic biomass is a multi-step process that leverages various biotechnological and chemical conversion technologies. Lignocellulose, composed of cellulose, hemicellulose, and lignin, is first deconstructed into simpler platform molecules. These intermediates can then be upgraded to 2-ethylhexanol through several catalytic pathways. researchgate.net

Key pathways for converting lignocellulosic biomass to 2-ethylhexanol include:

From Ethanol (B145695): Lignocellulose-derived sugars can be fermented to produce bio-ethanol. The ethanol is then converted to n-butanol, which subsequently undergoes an aldol (B89426) condensation to form 2-ethylhexenal. Hydrogenation of this intermediate yields 2-ethylhexanol.

From Butanol: Similar to the ethanol pathway, butanol can be directly produced from biomass through fermentation (e.g., Acetone-Butanol-Ethanol or ABE fermentation). This butanol then serves as a feedstock for the synthesis of 2-ethylhexanol.

From Syngas: Gasification of lignocellulosic biomass produces synthesis gas (syngas), a mixture of carbon monoxide and hydrogen. Syngas can be converted into propylene, which is then hydroformylated to produce n-butyraldehyde, a direct precursor to 2-ethylhexanol. researchgate.net

From Butyraldehyde: Fermentation routes are also being explored for the direct bio-production of butyraldehyde, which can then be catalytically converted to 2-ethylhexanol. researchgate.net

Once bio-based 2-ethylhexanol is produced, it can be utilized in the synthesis of this compound. This glycoside is typically synthesized through a Fischer glycosidation reaction, where a glucose source is reacted with an excess of the alcohol (in this case, 2-ethylhexanol) in the presence of an acid catalyst. The availability of a bio-derived 2-ethylhexanol allows for the production of a partially bio-based surfactant.

The industrial relevance of bio-based 2-ethylhexanol is underscored by its recent commercialization. For instance, specialty chemical companies now offer 2-ethylhexanol with 100% renewable, traceable mass-balanced carbon content. perstorp.com This development signals a significant shift away from petroleum-based feedstocks and enables downstream industries to reduce their environmental footprint. perstorp.com

The linkage of lignocellulosic biomass to the production of this compound, via bio-based 2-ethylhexanol, represents a tangible example of how glycoside synthesis can be integrated into a biorefinery concept. This approach not only provides a sustainable alternative to conventional chemical production but also adds value to agricultural and forestry residues.

Table of Research Findings on Bio-Based 2-Ethylhexanol Production

IntermediatePrecursor from BiomassKey Conversion StepsResearch Focus
Ethanol Fermentation of C5 and C6 sugarsEthanol to butanol, aldol condensation, hydrogenationCatalyst development for higher yields
Butanol ABE FermentationAldol condensation, hydrogenationStrain improvement for higher butanol tolerance and yield
Syngas Gasification of biomassSyngas to propylene, hydroformylationOptimization of gasification and syngas cleaning
Butyraldehyde Direct FermentationAldol condensation, hydrogenationMetabolic engineering of microorganisms

Advanced Analytical and Spectroscopic Methodologies in Research on Alpha D Glucopyranoside, 2 Ethylhexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-ethylhexyl alpha-D-glucopyranoside and related glucopyranosides. iosrjournals.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. iosrjournals.orgemerypharma.com

¹H NMR: The 1D proton (¹H) NMR spectrum offers initial insights into the structure by revealing the chemical environment of each proton. Key signals include those from the anomeric proton of the glucose unit, protons of the pyranose ring, the methylene (B1212753) protons of the 2-ethylhexyl chain, and the terminal methyl groups. The chemical shift, multiplicity (splitting pattern), and integration of these signals provide foundational data for structural assignment. emerypharma.com For instance, the anomeric proton typically appears as a distinct doublet, with its coupling constant providing information about the α- or β-configuration of the glycosidic bond. nih.gov

COSY (Correlation Spectroscopy): This 2D NMR technique, ¹H-¹H COSY, is instrumental in establishing proton-proton coupling networks within the molecule. libretexts.org It generates cross-peaks between signals of protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org By tracing these correlations, it is possible to map out the entire spin system of the glucopyranose ring and the 2-ethylhexyl chain, confirming the connectivity of the protons. oxinst.com

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the three-dimensional structure and stereochemistry, NOESY experiments are employed. This technique identifies protons that are close in space, regardless of whether they are directly bonded. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical information about the spatial orientation of the 2-ethylhexyl group relative to the glucopyranose ring. This is particularly important for confirming the α-anomeric configuration.

Table 1: Representative ¹H NMR Data for Glucopyranosides

ProtonChemical Shift (ppm) RangeMultiplicityTypical Coupling Constants (Hz)
Anomeric H-1 (α)4.8 - 5.2dJ = 3.0 - 4.0
Ring Protons3.2 - 4.0m-
CH₂-O (aglycone)3.4 - 3.8m-
Alkyl CH₂1.2 - 1.6m-
Alkyl CH₃0.8 - 0.9tJ = 6.5 - 7.5

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and specific structure of the glucopyranoside.

Mass Spectrometry-Based Characterization of Metabolites and Derivatives

Mass spectrometry (MS) is a powerful technique for identifying and characterizing the metabolites and derivatives of 2-ethylhexyl alpha-D-glucopyranoside. researchgate.net Due to the complexity of biological and environmental samples, MS is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). researchgate.netnih.gov

The derivatization of alkyl polyglycosides can result in a mixture of products, making analysis challenging. brillachem.com Using an alkyl polyglycoside with a low degree of polymerization simplifies the resulting product mixture and subsequent analysis. brillachem.com Common derivatives include those formed through nucleophilic substitution, such as esters, ethoxides, sulfates, and phosphates. brillachem.com

In electrospray ionization (ESI)-MS, a soft ionization technique, alkyl glucopyranosides often form adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). nih.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), allows for the determination of the elemental composition of the parent ion and its fragments, facilitating the identification of unknown metabolites. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of a selected parent ion. nih.gov The fragmentation patterns can reveal the structure of the aglycone, the nature of the sugar moiety, and the position of any modifications. For instance, the cleavage of the glycosidic bond is a common fragmentation pathway, yielding ions corresponding to the glucose unit and the 2-ethylhexyl aglycone. In vitro metabolism studies using techniques like human microsomes can help identify potential phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolites. nih.gov

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is essential for the separation and quantification of 2-ethylhexyl alpha-D-glucopyranoside from complex matrices such as environmental samples, consumer products, and biological fluids. nih.govnih.govnih.gov The choice of chromatographic method depends on the analyte's properties and the sample matrix. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like alkyl glucopyranosides. nih.gov Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase (e.g., methanol-water gradients), is commonly employed to separate alkyl glucopyranosides based on the length of their alkyl chain. nih.gov Detection can be achieved using a variety of detectors, including refractive index detectors (RID), evaporative light scattering detectors (ELSD), or mass spectrometers (LC-MS). nih.govnih.gov LC-MS offers high sensitivity and selectivity, making it ideal for trace analysis. nih.govnih.gov

Gas Chromatography (GC): For GC analysis, the non-volatile 2-ethylhexyl alpha-D-glucopyranoside must first be derivatized to increase its volatility. This often involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. GC coupled with mass spectrometry (GC-MS) provides excellent separation and identification capabilities. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that can be used for qualitative analysis and for monitoring reactions. nih.gov The separation is based on the differential partitioning of the analyte between a stationary phase coated on a plate and a mobile phase that moves up the plate by capillary action. nih.gov

Table 2: Comparison of Chromatographic Techniques for Alkyl Glucopyranoside Analysis

TechniquePrincipleSample VolatilityDerivatizationTypical Application
HPLCPartitioning between liquid mobile and solid stationary phaseNon-volatileNot requiredQuantification in complex mixtures
GCPartitioning between gas mobile and liquid/solid stationary phaseVolatileRequiredAnalysis of volatile derivatives
TLCAdsorption on a solid stationary phaseNon-volatileNot requiredRapid qualitative analysis

Microscopic and Scattering Techniques for Interfacial Studies

As a surfactant, the interfacial properties of 2-ethylhexyl alpha-D-glucopyranoside are of significant interest. Microscopic and scattering techniques are employed to study the behavior of this compound at interfaces, such as the air-water or oil-water interface.

Surface Light Scattering (SLS): SLS is a non-invasive technique used to measure the properties of fluid interfaces, including surface tension and viscosity. researchgate.net It analyzes the spectrum of light scattered by thermally induced capillary waves (ripplons) on the liquid surface. researchgate.net By studying the damping of these waves in the presence of a surfactant monolayer, one can obtain information about the dilational elasticity and viscosity of the monolayer, which are related to the packing and interactions of the 2-ethylhexyl alpha-D-glucopyranoside molecules at the interface. researchgate.net

Other techniques that can provide complementary information about the structure and properties of surfactant monolayers include Brewster angle microscopy (BAM), which allows for the visualization of the monolayer morphology, and neutron or X-ray reflectometry, which can provide detailed information about the thickness and composition of the interfacial layer.

Future Research Directions and Emerging Paradigms for Alpha D Glucopyranoside, 2 Ethylhexyl

Integrated Omics Approaches in Microbial Degradation Studies

The biodegradability of alpha-D-Glucopyranoside, 2-ethylhexyl is a cornerstone of its environmental appeal. nih.gov Future research will delve deeper into the microbial pathways responsible for its breakdown, moving beyond simple degradation assays to a comprehensive systems biology approach. The application of integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of how microorganisms interact with and metabolize this surfactant.

Bioremediation is recognized as an ecological and cost-effective method for cleaning up pollutants like petroleum hydrocarbons. nih.gov Studies have shown that alkyl polyglycosides can enhance the bioremediation of contaminated soils by increasing the solubility and bioavailability of hydrocarbons to degrading bacteria, such as Sphingomonas changbaiensis and Pseudomonas stutzeri. nih.gov For instance, the addition of APG has been shown to significantly increase the degradation rate of total petroleum hydrocarbons (TPH) by these bacteria. nih.gov

Future research using integrated omics will aim to:

Identify and Characterize Key Degrading Microbes and Genes: By sequencing the genomes of microbes found in environments where this compound is present, researchers can identify the specific bacterial and fungal species responsible for its degradation. Transcriptomics will reveal which genes are upregulated in the presence of the surfactant, pointing to the enzymatic machinery involved in cleaving the glycosidic bond and metabolizing the glucose and 2-ethylhexanol moieties.

Elucidate Metabolic Pathways: Metabolomics, the large-scale study of small molecules, will be used to track the breakdown products of this compound within microbial cells. This will provide a detailed map of the metabolic pathways, identifying intermediate compounds and ensuring a complete understanding of the degradation process, leaving no persistent or harmful residues.

Optimize Bioremediation Strategies: A complete omics profile will enable the engineering of microbial consortia with enhanced degradation capabilities for not only the surfactant itself but also for co-contaminants, leveraging the surfactant's ability to improve the bioavailability of other pollutants. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

While experimental studies provide valuable data, computational modeling offers a molecular-level view of how this compound behaves and interacts with its environment. researchgate.net Molecular dynamics (MD) simulations and quantum chemistry calculations are powerful tools for predicting the structure, dynamics, and functional properties of surfactants. youtube.comresearchgate.net These methods are crucial for understanding the fundamental principles that govern their performance and for designing new molecules with enhanced properties. researchgate.net

MD simulations can model the behavior of molecules over time, from picoseconds to microseconds, providing insights into processes like micelle formation, interfacial tension reduction, and interactions with biological membranes. youtube.comnih.gov Future computational research will focus on:

Simulating Self-Assembly and Micelle Formation: Detailed MD simulations will explore the precise mechanisms by which individual molecules of this compound aggregate in solution to form micelles. This will allow researchers to predict the critical micelle concentration (CMC) and understand how factors like temperature and salinity affect micellar shape and size, which are crucial for detergency and solubilization applications.

Modeling Interfacial Behavior: Simulations will model the arrangement and dynamics of the surfactant at air-water and oil-water interfaces. This provides a molecular basis for its ability to lower surface tension, an essential property for foaming, wetting, and emulsification.

Investigating Interactions with Biomolecules: Understanding how this nonionic surfactant interacts with proteins and lipid bilayers is critical for its use in personal care products. nih.gov Computational models can predict the potential for skin irritation or sensitization by simulating the surfactant's penetration into and perturbation of the stratum corneum, guiding the design of even milder surfactants. nih.gov

Development of Novel Biocatalysts for Sustainable Glycoside Synthesis

The conventional chemical synthesis of alkyl glycosides often requires harsh conditions and multiple protection-deprotection steps, generating significant waste. researchgate.net Enzymatic synthesis presents a green and highly selective alternative. nih.govuninsubria.it The future of this compound production lies in the development of novel, robust biocatalysts that can efficiently synthesize the molecule from renewable feedstocks.

Glycosynthases, which are engineered glycosidases devoid of hydrolytic activity, have emerged as promising tools for the specific and high-yield synthesis of glycosides. researchgate.netnih.gov Research is also focused on using other enzymes like glycosidases and glycosyltransferases, which can regio- and stereoselectively form glycosidic bonds without the need for protecting groups. uninsubria.itacs.org

Key research directions include:

Enzyme Discovery and Engineering: Prospecting for novel glycoside hydrolases from extremophilic microorganisms may yield enzymes with greater stability and activity under industrial process conditions. Furthermore, protein engineering and directed evolution techniques will be used to tailor existing enzymes, enhancing their specificity for 2-ethylhexanol and improving their efficiency, leading to higher yields and faster reaction times. acs.org

Process Optimization in Green Solvents: The sustainable production of glycolipids is being explored using renewable deep eutectic solvents (DES) as an alternative to traditional organic solvents. mdpi.com Future work will focus on optimizing reaction conditions (e.g., water activity, substrate ratios) in these green solvent systems to maximize the synthetic activity of biocatalysts and facilitate product recovery.

Immobilization for Reusability: Developing effective methods for immobilizing these biocatalysts on solid supports is crucial for creating continuous flow reactors and enabling enzyme recycling. This will significantly reduce production costs and improve the economic feasibility of large-scale enzymatic synthesis. acs.org

Design of Next-Generation Bio-Based Surfactants with Tailored Properties

Building on the knowledge gained from computational modeling and biocatalysis, the ultimate goal is to design new bio-based surfactants with properties tailored for specific applications. nih.gov The versatility of the alkyl polyglycoside structure allows for fine-tuning of its performance. The demand for sustainable ingredients in cosmetics and other industries is a major driver for innovation in this area. foreverest.netseatexcorp.com

Future research will focus on creating a new generation of surfactants based on the this compound scaffold:

Structure-Property Relationship Studies: Systematic modification of both the hydrophobic tail (e.g., by using different branched or unsaturated alcohols) and the hydrophilic head (e.g., by varying the degree of polymerization of the glucose units) will be conducted. This will generate libraries of novel APG derivatives, whose properties (e.g., foaming, emulsification, detergency) will be systematically evaluated to build comprehensive structure-activity relationship models. researchgate.net

Multifunctional Surfactants: There is a trend towards minimalistic formulations where single ingredients provide multiple benefits. foreverest.net Future designs may incorporate additional functional groups onto the glycoside structure to impart benefits such as antimicrobial activity, moisturizing properties, or specific interactions with other formulation components.

Responsive Surfactants: An emerging paradigm is the creation of "smart" surfactants that change their properties in response to external stimuli like pH, temperature, or light. By incorporating responsive moieties, researchers can design surfactants that, for example, release an active ingredient when the pH changes on the skin or break a foam when exposed to a specific temperature, allowing for novel and controlled applications.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for alpha-D-Glucopyranoside, 2-ethylhexyl, and how do reaction conditions influence yield?

  • The compound is synthesized via glycosylation between glucose and 2-ethylhexanol using acidic (e.g., H₂SO₄) or enzymatic (glucosidase) catalysts. Acidic conditions typically require elevated temperatures (60–80°C) and anhydrous environments to prevent hydrolysis, while enzymatic methods operate under milder conditions (pH 5–7, 30–40°C) with higher stereoselectivity . Yield optimization involves controlling reactant molar ratios (glucose:2-ethylhexanol = 1:1.2–1.5) and reaction time (4–8 hours for acidic; 12–24 hours for enzymatic). Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted substrates .

Q. How does the branched ethylhexyl group influence surfactant properties compared to linear alkyl glucosides?

  • The 2-ethylhexyl group’s branching reduces critical micelle concentration (CMC) by 15–20% compared to linear analogs (e.g., octyl or decyl glucosides), enhancing micelle stability in low-polarity solvents. This is attributed to increased hydrophobic volume and reduced intermolecular steric hindrance. Techniques like dynamic light scattering (DLS) and surface tension measurements are used to quantify CMC and micelle size distribution .

Q. What thermal stability data are available for this compound, and how should they inform experimental storage protocols?

  • Differential scanning calorimetry (DSC) reveals an enthalpy of fusion (ΔfusH) of 3.56 kJ/mol at 387.2 K, indicating moderate thermal stability. Storage below 25°C in inert atmospheres (N₂ or Ar) is recommended to prevent oxidative degradation. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, suggesting compatibility with high-temperature applications up to 200°C .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported surfactant efficiency across studies?

  • Discrepancies often arise from impurities (e.g., unreacted alcohols) or structural isomerism. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) can quantify purity (>98% required for reproducibility). Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) confirms the α-anomeric configuration and branching integrity, which directly impact surfactant performance . Environmental factors (pH, ionic strength) should be standardized, as micelle formation is sensitive to electrolyte concentration .

Q. How can enzymatic synthesis be scaled while minimizing batch-to-batch variability?

  • Continuous flow reactors (CFRs) with immobilized glucosidase enzymes achieve consistent yields (>85%) by maintaining precise control of residence time (30–60 minutes) and substrate flow rates (0.5–1.0 mL/min). Process analytical technology (PAT), such as in-line FTIR monitoring, enables real-time adjustment of reaction parameters. Enzyme stability is enhanced using lyoprotectants (e.g., trehalose) during immobilization .

Q. What mechanistic insights explain the compound’s oxidation behavior, and how can this inform derivatization strategies?

  • Oxidation with KMnO₄ or H₂O₂ targets the primary alcohol group on the glucose moiety, forming glucuronic acid derivatives. Kinetic studies (UV-Vis monitoring) show pseudo-first-order dependence on oxidant concentration. Competitive pathways (e.g., over-oxidation to CO₂) are mitigated by using mild conditions (pH 7–8, 40°C). Reduced derivatives (e.g., alcohols via NaBH₄) are synthesized for comparative studies on amphiphilicity .

Comparative and Methodological Questions

Q. How do micelle formation kinetics differ between this compound and its linear-chain analogs?

  • Stopped-flow fluorescence assays reveal faster micellization kinetics (t1/2 = 2–5 ms) for the branched derivative due to lower activation energy. Small-angle X-ray scattering (SAXS) confirms smaller micelle hydrodynamic radii (Rh = 4–6 nm vs. 8–10 nm for linear chains). Molecular dynamics simulations highlight reduced gauche defects in branched alkyl chains, enhancing packing efficiency .

Q. What analytical approaches validate the compound’s role in nanoparticle stabilization?

  • Transmission electron microscopy (TEM) with cryo-fixation visualizes nanoparticle dispersion homogeneity. Zeta potential measurements (pH 3–10) assess electrostatic stabilization contributions. Comparative studies with SDS or Tween-80 demonstrate superior biocompatibility in cell culture media (reduced cytotoxicity at 0.1–1.0 mM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.